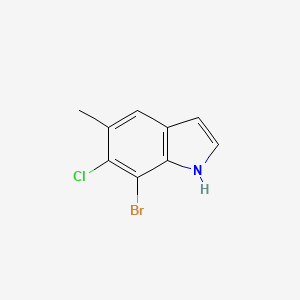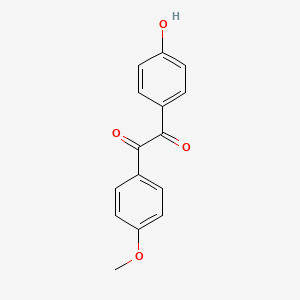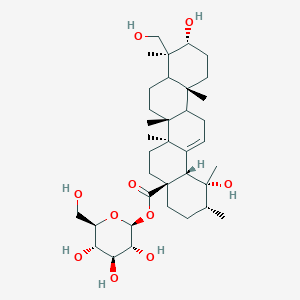
Kakisaponin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kakisaponin A is a triterpenoid saponin isolated from the leaves of Diospyros kaki, commonly known as persimmon. This compound is part of a group of bioactive molecules that have shown potential in various pharmacological applications. Diospyros kaki is widely distributed in East Asia, including China, Japan, and Korea, and its leaves have been traditionally used in herbal medicine .
Métodos De Preparación
Kakisaponin A is typically extracted from the leaves of Diospyros kaki. The extraction process involves using 70% ethanol to obtain a concentrated extract. This extract is then partitioned with chloroform and n-butanol. The n-butanol extract is further purified using column chromatography on silica gel, reversed-phase silica gel, Sephadex LH-20, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC) to isolate this compound .
Análisis De Reacciones Químicas
Kakisaponin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of different hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the chemical behavior of triterpenoid saponins.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of Kakisaponin A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound affects signaling pathways such as the p-STAT3/C/EBPβ pathway, which is involved in the regulation of cyclooxygenase-2 (COX-2) expression . This inhibition of COX-2 leads to reduced inflammation and tumor growth.
Comparación Con Compuestos Similares
Kakisaponin A is similar to other triterpenoid saponins such as Kakisaponin B and Kakisaponin C, which are also isolated from the leaves of Diospyros kaki . These compounds share a similar ursane-type structure but differ in their specific functional groups and glycosylation patterns. This compound is unique due to its specific hydroxylation pattern and its potent bioactive properties .
Propiedades
Fórmula molecular |
C36H58O10 |
|---|---|
Peso molecular |
650.8 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6bR,9S,10R,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O10/c1-19-9-14-36(30(43)46-29-27(42)26(41)25(40)21(17-37)45-29)16-15-33(4)20(28(36)35(19,6)44)7-8-23-31(2)12-11-24(39)32(3,18-38)22(31)10-13-34(23,33)5/h7,19,21-29,37-42,44H,8-18H2,1-6H3/t19-,21-,22?,23?,24-,25-,26+,27-,28-,29+,31+,32-,33-,34-,35-,36+/m1/s1 |
Clave InChI |
LARPFJIXBULVPK-JKHQPRKUSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


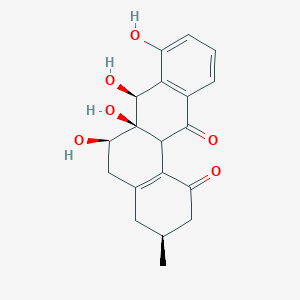
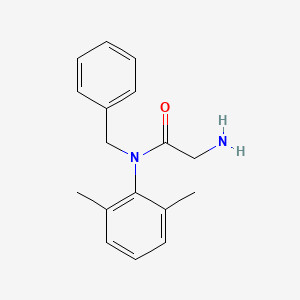
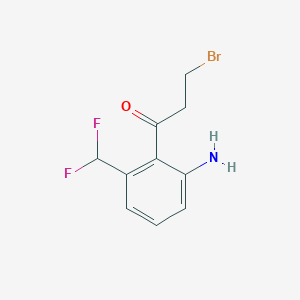
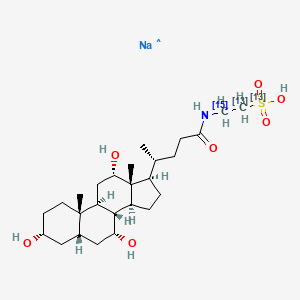


![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B14076252.png)

![3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol](/img/structure/B14076260.png)

![(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14076265.png)

